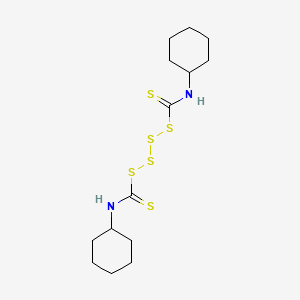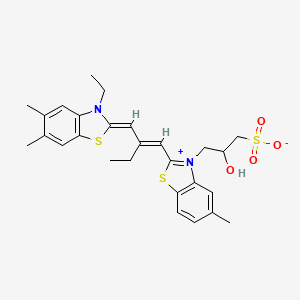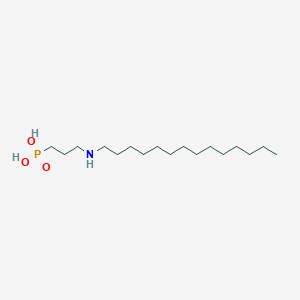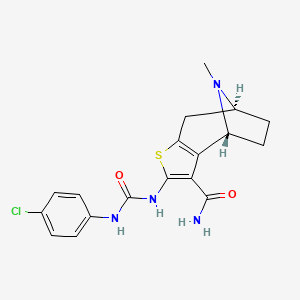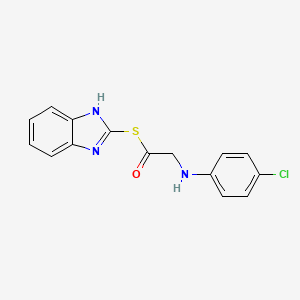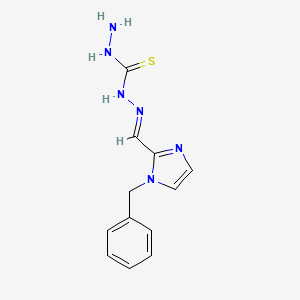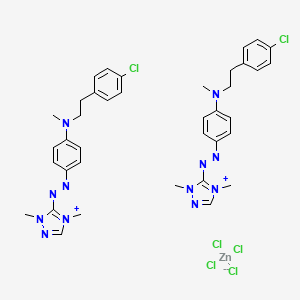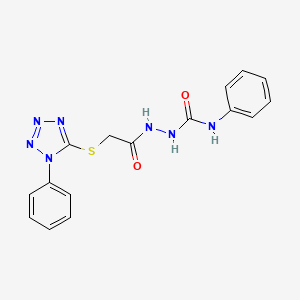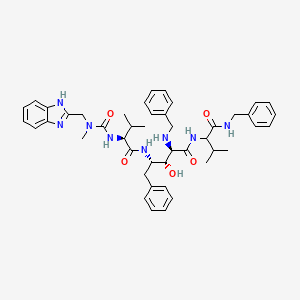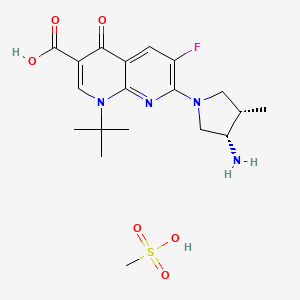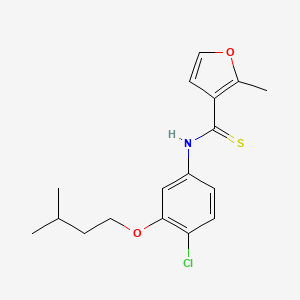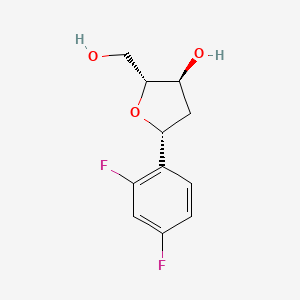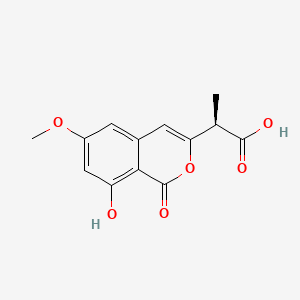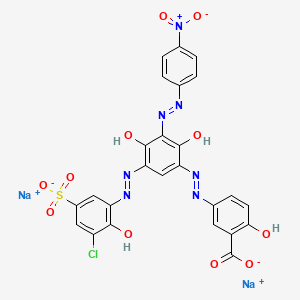
Disodium 5-((5-((3-chloro-2-hydroxy-5-sulphonatophenyl)azo)-2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate is an organic compound known for its complex structure and vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate typically involves diazotization and coupling reactions. The process begins with the diazotization of 3-chloro-2-hydroxy-5-sulfonatophenylamine, followed by coupling with 2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate under alkaline conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the precise control of temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to obtain a high-purity compound suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of high-performance pigments for textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The azo groups in the molecule can undergo trans-cis isomerization upon exposure to light, leading to changes in the molecular structure and properties. This photochemical behavior is exploited in various applications, such as photodynamic therapy and photochromic materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium [3-[(5-chloro-2-hydroxyphenyl)azo]-4-hydroxy-6-[(1-oxoallyl)amino]naphthalene-2-sulphonato (3-)] [1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato (2-)]chromate (2-)
- Disodium 5-[[4-[[3-[[3-[(2,4-diaminophenyl)azo]-2-hydroxy-5-sulphonatophenyl]azo]-2,6-dihydroxyphenyl]azo]phenyl]azo]salicylate
Uniqueness
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate is unique due to its specific combination of functional groups, which impart distinct photochemical and electronic properties. Its ability to form stable complexes with metal ions and undergo reversible photochemical reactions makes it particularly valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
83968-51-8 |
|---|---|
Molekularformel |
C25H14ClN7Na2O11S |
Molekulargewicht |
701.9 g/mol |
IUPAC-Name |
disodium;5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)diazenyl]-2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C25H16ClN7O11S.2Na/c26-16-8-14(45(42,43)44)9-17(22(16)35)30-31-19-10-18(29-28-12-3-6-20(34)15(7-12)25(38)39)23(36)21(24(19)37)32-27-11-1-4-13(5-2-11)33(40)41;;/h1-10,34-37H,(H,38,39)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
KBJHMDLUWPFTBA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])Cl)O)N=NC4=CC(=C(C=C4)O)C(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


